
1-((Methylamino)methyl)isoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Methylamino)methyl)isoquinolin-6-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methylamino)methyl)isoquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions. The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one such method . This approach is favored for its efficiency and scalability, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Methylamino)methyl)isoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1-((Methylamino)methyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((Methylamino)methyl)isoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely studied for its biological activities.
Quinoline: Known for its applications in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.
Uniqueness
1-((Methylamino)methyl)isoquinolin-6-ol stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(methylaminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3 |
InChI-Schlüssel |
DQEBMNNRSCDALA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NC=CC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)

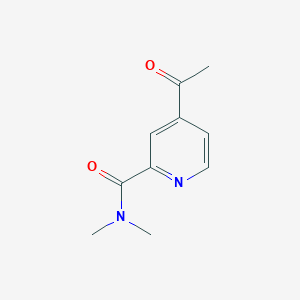




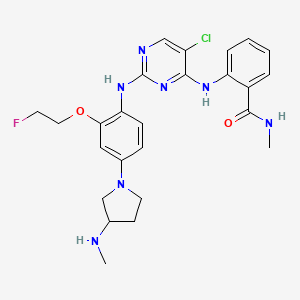
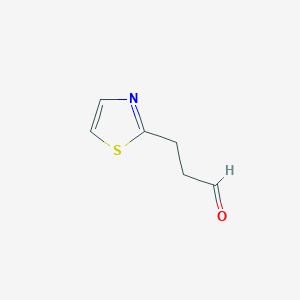
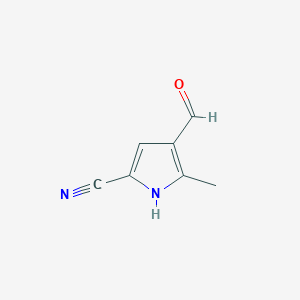
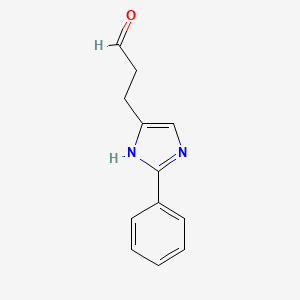
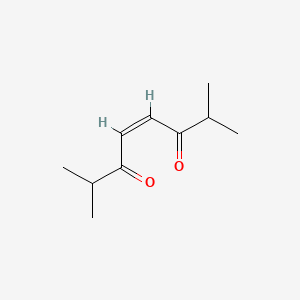
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)
